![molecular formula C19H19N5O B2916384 1-Phenethyl-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea CAS No. 2034536-84-8](/img/structure/B2916384.png)
1-Phenethyl-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pressure .Molecular Structure Analysis
This involves analyzing the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used could include X-ray crystallography and NMR spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include substitution reactions, addition reactions, and redox reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity .Scientific Research Applications
Anticancer Properties
1-Aryl-3-(2-chloroethyl) ureas, which share structural similarities with the compound , have been synthesized and evaluated for their cytotoxicity against human adenocarcinoma cells in vitro. These compounds, including derivatives like methyl 4-[p-[3-(2-chloroethyl)ureido]-phenyl]butyrate, have shown comparable or superior cytotoxicity to chlorambucil, highlighting their potential as anticancer agents (Gaudreault et al., 1988).
Antimicrobial Activity
Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized, aiming at antibacterial applications. The precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate reacted with active methylene compounds, yielding pyran, pyridine, and pyridazine derivatives with high antibacterial activity (Azab et al., 2013).
Molecular Interactions and Material Synthesis
The study of substituent effects on pyrid-2-yl ureas toward intramolecular hydrogen bonding and cytosine complexation has provided insights into the equilibrium between conformational isomers and their ability to bind cytosine with significant binding constants. Such studies are crucial for understanding molecular interactions and designing molecules with specific binding properties (Chien et al., 2004).
Hydrogel Formation and Properties
1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids, demonstrating how the morphology and rheology of these gels can be tuned by the identity of the anion. This property offers a method for adjusting the physical characteristics of hydrogels, which are significant in biomedical applications and material science (Lloyd & Steed, 2011).
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the kinase activity ofDiscoidin Domain Receptors 1 and 2 (DDR1 and DDR2) . This suggests that the compound might interact with its targets by inhibiting their kinase activity, leading to a decrease in their function.
Biochemical Pathways
Similar compounds have been found to inhibit the kinase activity ofDDR1 and DDR2 , which are involved in the regulation of cellular morphogenesis, differentiation, adhesion, migration, and invasion
Result of Action
Similar compounds have been found to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that the compound might have a similar effect
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-phenylethyl)-3-[(3-pyridin-3-ylpyrazin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c25-19(23-10-8-15-5-2-1-3-6-15)24-14-17-18(22-12-11-21-17)16-7-4-9-20-13-16/h1-7,9,11-13H,8,10,14H2,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHULKWLBSAUDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=NC=CN=C2C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenethyl-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.